Ethyl 2-iodo-4-(trifluoromethyl)benzoate

Overview

Description

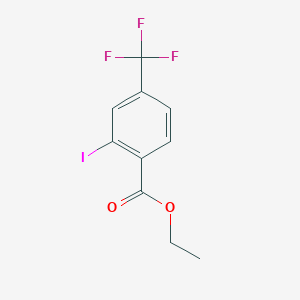

Ethyl 2-iodo-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3IO2 It is characterized by the presence of an ethyl ester group, an iodine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-iodo-4-(trifluoromethyl)benzoate typically involves the iodination of ethyl 4-(trifluoromethyl)benzoate. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions often include the use of solvents like acetonitrile and temperatures around 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or alcohol.

Major Products

Substitution Reactions: Formation of new aromatic compounds with various substituents replacing the iodine atom.

Hydrolysis: Formation of 2-iodo-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 2-iodo-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-iodo-4-(trifluoromethyl)benzoate depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its interaction with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(trifluoromethyl)benzoate

- 2-Amino-4-(trifluoromethyl)benzoic acid

- 1-Iodo-4-nitro-2-(trifluoromethyl)benzene

- 4-Iodo-3-trifluoromethyl-1H-pyrazole

Uniqueness

Ethyl 2-iodo-4-(trifluoromethyl)benzoate is unique due to the combination of its ethyl ester group, iodine atom, and trifluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Biological Activity

Ethyl 2-iodo-4-(trifluoromethyl)benzoate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which is crucial for drug development.

The biological activity of this compound can be attributed to several factors:

- Electrophilic Nature : The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. This property is essential for its reactivity in various biological systems.

- Trifluoromethyl Group : This group increases the electron-withdrawing capacity of the compound, enhancing its reactivity towards nucleophiles. Such properties are beneficial in designing drugs that target specific biological pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicate significant activity, particularly in glycerol-rich media, suggesting a unique mechanism of action that may involve metabolic pathways specific to certain pathogens .

Case Studies

- Study on Antimycobacterial Activity : In vitro tests demonstrated that this compound exhibited notable efficacy against Mycobacterium tuberculosis (Mtb). The compound's activity was assessed using different media conditions, revealing that it effectively inhibits Mtb growth under specific nutrient conditions. This study highlights its potential as a novel therapeutic agent for tuberculosis .

- Cytotoxicity Studies : A series of cytotoxicity assays were conducted to evaluate the compound's effects on mammalian cell lines. Results indicated that while it exhibits antimicrobial properties, careful consideration is needed regarding its cytotoxic effects on human cells. The compound showed selective toxicity, making it a candidate for further optimization in drug development .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Properties

IUPAC Name |

ethyl 2-iodo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-4-3-6(5-8(7)14)10(11,12)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULOSWFIJROSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.